molecular formula C7H4Cl3F B1408646 3,4-Dichloro-2-fluorobenzyl chloride CAS No. 1804886-26-7

3,4-Dichloro-2-fluorobenzyl chloride

Cat. No.: B1408646
CAS No.: 1804886-26-7
M. Wt: 213.5 g/mol
InChI Key: JHIAQQRGNMUHJZ-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-fluorobenzyl chloride is an organic compound with the molecular formula C7H4Cl3F. It is a derivative of benzyl chloride, where the benzene ring is substituted with two chlorine atoms at the 3 and 4 positions and a fluorine atom at the 2 position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-fluorobenzyl chloride typically involves the chlorination and fluorination of benzyl chloride derivatives. One common method is the electrophilic aromatic substitution reaction, where benzyl chloride is treated with chlorine and fluorine sources under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-fluorobenzyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. Reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different functionalized benzyl compounds.

Scientific Research Applications

3,4-Dichloro-2-fluorobenzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-fluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine and fluorine atoms makes the benzyl chloride moiety more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to achieve the desired products.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzyl chloride: Similar structure but lacks the fluorine atom.

    2,4-Dichlorobenzyl chloride: Different substitution pattern on the benzene ring.

    2-Fluorobenzyl chloride: Contains only the fluorine substitution without the chlorine atoms.

Uniqueness

3,4-Dichloro-2-fluorobenzyl chloride is unique due to the specific combination of chlorine and fluorine substitutions, which imparts distinct reactivity and properties compared to other benzyl chloride derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

1,2-dichloro-4-(chloromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3F/c8-3-4-1-2-5(9)6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIAQQRGNMUHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCl)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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